(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Catalog No.
S861987
CAS No.
697739-42-7
M.F
C12H16BNO3
M. Wt
233.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic aci...

CAS Number

697739-42-7

Product Name

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

IUPAC Name

[2-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

InChI

InChI=1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2

InChI Key

FIUCWBGMMCBNJU-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O
  • Medicinal Chemistry

    Boronic acids are known for their ability to participate in reversible covalent bonding with proteins. This property makes them valuable tools in drug discovery for developing inhibitors of enzymes and other biomolecules. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could be investigated for its potential to bind to specific targets of therapeutic interest ().

  • Chemical Biology

    The piperidinone ring is a common functional group found in many biologically active molecules. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could be a useful building block for synthesizing new probes to study protein function or cellular processes ().

  • Material Science

    Boronic acids can form self-assembled structures due to interactions between the boronate groups. (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid could potentially be used in the development of new materials with specific properties, such as sensors or drug delivery systems ().

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine derivative. The structure can be represented as follows:

  • Core Structure: A phenyl ring (C6H5) bonded to a piperidinyl group (C5H10N) through a methylene bridge (-CH2-).
  • Functional Groups: The compound features a ketone group (C=O) on the piperidine, enhancing its reactivity and potential biological interactions.

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications.

  • Boronic Acid Reactions: The boronic acid moiety can undergo reactions with alcohols and polyols to form boronate esters. This reaction is crucial in the synthesis of complex organic molecules.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Acid-Base Reactions: The acidic nature of the boronic acid allows it to interact with bases, which can facilitate various transformations in organic synthesis.

The biological activity of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is notable due to its interaction with specific biological targets:

  • Enzyme Inhibition: Boronic acids are often used as inhibitors of serine proteases, which play critical roles in various biological processes including digestion and immune response.
  • Anticancer Activity: Compounds containing boronic acid functionalities have shown promise in inhibiting cancer cell proliferation. They may affect pathways involved in cell cycle regulation and apoptosis.
  • Antidiabetic Potential: Some studies indicate that boronic acids can modulate glucose metabolism, making them candidates for antidiabetic drug development .

The synthesis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid typically involves several steps:

  • Formation of the Piperidine Derivative: A piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Boronation Reaction: The introduction of the boronic acid group can be achieved via the reaction of phenyl lithium or Grignard reagents with boron trifluoride etherate or other boron sources.
  • Functionalization: The ketone group on the piperidine can be introduced through oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid has several applications across different fields:

  • Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases like cancer and diabetes.
  • Material Science: Boronic acids are used in the synthesis of polymers and materials that respond to environmental stimuli due to their reversible bonding properties.
  • Chemical Sensors: The compound can be utilized in sensors for detecting sugars and other biomolecules due to its selective binding properties.

Studies on the interactions of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid reveal its potential as a selective inhibitor:

  • Protein Binding Studies: Research has shown that this compound can selectively bind to target proteins, influencing their activity and stability.
  • Mechanism of Action: Investigations into its mechanism suggest that it may alter enzyme conformation or compete with natural substrates, leading to inhibition .

Several compounds share structural similarities with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activity
4-Borono-3-hydroxyphenylacetic acidBoronic acid attached to a phenolic structureAnticancer activity
3-(4-Borono)phenylpropanoic acidBoronic acid linked to a propanoic chainEnzyme inhibition
2-(Boronophenyl)pyrazoleBoron attached to a pyrazole ringAntimicrobial properties

Uniqueness

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid stands out due to its specific combination of a piperidine ring and ketone functionality, which enhances its biological activity compared to simpler boronic acids that lack these features. This unique structural arrangement allows it to engage in complex interactions within biological systems, making it a valuable compound for further research and application in drug discovery and development.

Wikipedia

{2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid

Dates

Modify: 2023-08-16

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